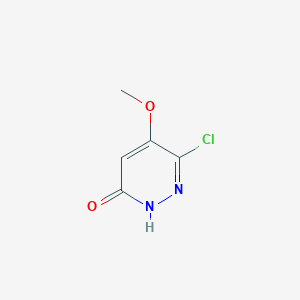

3(2H)-Pyridazinone, 6-chloro-5-methoxy-

Description

BenchChem offers high-quality 3(2H)-Pyridazinone, 6-chloro-5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Pyridazinone, 6-chloro-5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methoxy-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTFUYWXLRXRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356229 | |

| Record name | 3(2H)-Pyridazinone, 6-chloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114333-03-8 | |

| Record name | 3(2H)-Pyridazinone, 6-chloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-methoxy-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure and Synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyridazinone derivatives are known to exhibit a wide range of biological activities, making this core structure a valuable scaffold for the design of novel therapeutic agents.

Chemical Structure and Properties

6-chloro-5-methoxy-3(2H)-pyridazinone is a substituted pyridazinone with the chemical formula C₅H₅ClN₂O₂. The structure consists of a pyridazinone ring substituted with a chlorine atom at the 6-position and a methoxy group at the 5-position. The numbering of the pyridazinone ring is crucial for the correct identification of the compound.

Table 1: Physicochemical Properties of 6-chloro-5-methoxy-3(2H)-pyridazinone

| Property | Value |

| Molecular Formula | C₅H₅ClN₂O₂ |

| Molecular Weight | 160.56 g/mol |

| CAS Number | 17285-37-9 (for the isomeric 5-chloro-6-methoxy-3(2H)-pyridazinone, a specific CAS for the title compound is not readily available) |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |

Synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone

The primary synthetic route to 6-chloro-5-methoxy-3(2H)-pyridazinone involves the regioselective nucleophilic substitution of a methoxy group for a chlorine atom on a dichloropyridazinone precursor.

Synthetic Pathway

The synthesis starts from the commercially available 5,6-dichloro-3(2H)-pyridazinone. Treatment of this precursor with one equivalent of sodium methoxide in a suitable solvent, such as methanol, leads to the selective displacement of the chlorine atom at the 5-position.

Caption: Synthesis of 6-chloro-5-methoxy-3(2H)-pyridazinone.

The regioselectivity of this reaction is a key aspect. The chlorine atom at the 5-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to the electronic effects of the adjacent carbonyl group and the ring nitrogen atoms. The electron-withdrawing nature of the carbonyl group at position 3 deactivates the adjacent C4 and to a lesser extent C6, while activating C5 towards nucleophilic substitution.

Experimental Protocol

This protocol is a representative procedure based on analogous reactions reported in the literature for the synthesis of similar methoxypyridazinone derivatives.

Materials:

-

5,6-dichloro-3(2H)-pyridazinone

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol (CH₃OH)

-

Glacial acetic acid

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,6-dichloro-3(2H)-pyridazinone (1.0 eq) in anhydrous methanol.

-

Addition of Reagent: To this stirring solution, add a solution of sodium methoxide (1.0-1.1 eq) in anhydrous methanol dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess sodium methoxide by the careful addition of glacial acetic acid until the pH is approximately 7.

-

Isolation: Remove the methanol under reduced pressure. The resulting crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: The structure and purity of the final product, 6-chloro-5-methoxy-3(2H)-pyridazinone, should be confirmed by spectroscopic methods.

Table 2: Expected Spectroscopic Data for 6-chloro-5-methoxy-3(2H)-pyridazinone

| Spectroscopic Technique | Expected Features |

| ¹H NMR | A singlet for the methoxy protons (around 3.9-4.1 ppm) and a singlet for the proton on the pyridazinone ring (around 7.0-7.5 ppm). The NH proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the methoxy carbon (around 55-60 ppm) and the carbons of the pyridazinone ring, including the carbonyl carbon (around 160-165 ppm). |

| IR Spectroscopy | Characteristic absorption bands for the N-H bond (around 3100-3300 cm⁻¹), C=O stretching of the pyridazinone ring (around 1650-1680 cm⁻¹), and C-O-C stretching of the methoxy group (around 1050-1250 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (160.56 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom. |

Logical Workflow for Synthesis and Characterization

The overall process from starting material to a fully characterized final product follows a logical experimental workflow.

Caption: Experimental workflow for the synthesis and characterization.

This guide provides a foundational understanding of the structure and a viable synthetic route for 6-chloro-5-methoxy-3(2H)-pyridazinone. Researchers can adapt and optimize the provided experimental protocol based on their specific laboratory conditions and available resources. The detailed characterization of the final compound is essential to confirm its identity and purity, which is critical for its application in drug discovery and development programs.

In-depth Technical Guide: The Pyridazinone Core of 6-chloro-5-methoxy-3(2H)-pyridazinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities associated with the 6-chloro-5-methoxy-3(2H)-pyridazinone core. Due to ambiguity in the precise naming and availability of this specific molecule, this paper will focus on the closely related and well-documented compound, 4-Chloro-5-methoxy-3(2H)-pyridazinone (CAS Number: 63910-43-0) , as a representative model for this class of pyridazinone derivatives.

Chemical Identification and Properties

The foundational pyridazinone structure, characterized by a six-membered ring containing two adjacent nitrogen atoms, is a versatile scaffold in medicinal and agricultural chemistry. The specific substitutions of a chloro group and a methoxy group significantly influence the molecule's physicochemical properties and biological activity.

IUPAC Name: 5-chloro-4-methoxy-1H-pyridazin-6-one

Physicochemical Data

For researchers working with this compound, a clear understanding of its physical and chemical properties is essential for experimental design, formulation, and analytical method development. The following table summarizes the key physicochemical data for 4-Chloro-5-methoxy-3(2H)-pyridazinone.

| Property | Value |

| CAS Number | 63910-43-0 |

| Molecular Formula | C₅H₅ClN₂O₂ |

| Molecular Weight | 160.56 g/mol |

| Appearance | White to orange to green powder/crystal |

| Melting Point | 225 °C (decomposes) |

| Purity | ≥ 98% (by GC) |

Synthesis and Experimental Protocols

The synthesis of pyridazinone derivatives is a well-established area of organic chemistry, with various methods available for the construction of the core ring and subsequent functionalization.

General Synthesis Pathway

The synthesis of 4-chloro-5-methoxy-3(2H)-pyridazinone and related analogs often involves a multi-step process. A common strategy begins with the reaction of mucochloric acid with a suitable hydrazine derivative. This is followed by chlorination and subsequent nucleophilic substitution to introduce the methoxy group. The diagram below illustrates a generalized workflow for the synthesis of functionalized pyridazinones.

Caption: Generalized synthetic workflow for pyridazinone derivatives.

Detailed Experimental Protocol: Synthesis of a 4-chloro-5-substituted-3(2H)-pyridazinone derivative

Materials:

-

4,5-Dichloro-2-phenyl-3(2H)-pyridazinone

-

Aqueous ammonia (20%)

-

Autoclave

-

Filtration apparatus

-

Drying oven

Procedure:

-

A mixture of 4,5-dichloro-2-phenyl-pyridazinone (2.41 g), and 20% aqueous ammonia (20 ml) is placed in a small autoclave.

-

The reaction mixture is heated to 100-110 °C with stirring for 4 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is isolated by filtration.

-

The solid product is washed with water and dried to yield the final product.

Biological Activity and Mechanism of Action

Pyridazinone derivatives are known to exhibit a broad range of biological activities, with applications in both agriculture and medicine.

Herbicidal Activity

Many pyridazinone compounds, including those with chloro and methoxy substitutions, are potent herbicides. Their primary mode of action is the inhibition of photosynthesis.[1]

Mechanism of Action: Pyridazinone herbicides primarily target Photosystem II (PSII) of the photosynthetic electron transport chain in chloroplasts.[1] They act by binding to the D1 protein of the PSII complex, thereby blocking the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). This disruption of electron transport leads to a buildup of highly reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.

Some pyridazinone herbicides also exhibit a secondary mode of action by inhibiting carotenoid biosynthesis, which leads to photobleaching of chlorophyll.[2] Furthermore, there is evidence that certain pyridazinones can interfere with lipid biosynthesis by inhibiting fatty acid desaturases.

The diagram below illustrates the inhibitory effect of pyridazinone herbicides on the photosynthetic electron transport chain.

Caption: Inhibition of electron transport in Photosystem II by pyridazinone herbicides.

Potential Therapeutic Applications

The pyridazinone scaffold is also of significant interest in drug discovery. Derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer agents: Some pyridazinones have shown cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory agents: Inhibition of cyclooxygenase (COX) enzymes has been reported for certain pyridazinone derivatives.

-

Cardiovascular drugs: Vasodilatory and antiplatelet activities have been observed in some compounds.

The biological activity is highly dependent on the nature and position of the substituents on the pyridazinone ring.

Quantitative Data

While specific quantitative data for the herbicidal activity of 4-chloro-5-methoxy-3(2H)-pyridazinone is not extensively published, the following table provides examples of the biological activity of other pyridazinone derivatives to illustrate the potency of this class of compounds.

| Compound | Biological Activity | Assay | Quantitative Data (IC₅₀/EC₅₀) |

| 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)pyridazinone (BASF 13-338) | Herbicidal | Inhibition of linoleic acid desaturation | - |

| Various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives | Vasodilatory | Rat thoracic aortic rings | EC₅₀ = 0.339 - 1.225 µM |

| Novel 3(2H)-pyridazinone derivatives | Anti-proliferative | Human colon carcinoma (HCT116) cells | - |

Experimental Protocols for Biological Evaluation

Herbicide Bioassay

A whole-plant bioassay is a standard method to evaluate the efficacy of a potential herbicide.

Objective: To determine the phytotoxic effect of 4-chloro-5-methoxy-3(2H)-pyridazinone on a target weed species.

Materials:

-

Seeds of a susceptible weed species (e.g., Lolium rigidum)

-

Potting mix

-

Pots

-

Greenhouse with controlled environment (temperature, light)

-

4-chloro-5-methoxy-3(2H)-pyridazinone

-

Solvent (e.g., acetone) and surfactant

-

Spray chamber

Procedure:

-

Plant Preparation: Sow seeds in pots containing potting mix and grow in a greenhouse to a specific growth stage (e.g., 2-3 leaf stage).

-

Herbicide Preparation: Prepare a stock solution of 4-chloro-5-methoxy-3(2H)-pyridazinone in a suitable solvent with a surfactant. Prepare serial dilutions to obtain a range of application rates.

-

Herbicide Application: Transfer the plants to a spray chamber and apply the different herbicide concentrations evenly to the foliage. Include a control group sprayed only with the solvent and surfactant.

-

Incubation: Return the treated plants to the greenhouse and maintain optimal growth conditions.

-

Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition. A rating scale (e.g., 0 = no effect, 100 = complete kill) can be used.

-

Data Analysis: Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).

The following diagram outlines the workflow for a typical herbicide bioassay.

Caption: Experimental workflow for a whole-plant herbicide bioassay.

Conclusion

The 6-chloro-5-methoxy-3(2H)-pyridazinone core, represented here by 4-chloro-5-methoxy-3(2H)-pyridazinone, is a valuable chemical scaffold with significant potential in both agrochemical and pharmaceutical research. Its straightforward synthesis and the tunability of its biological activity through substituent modification make it an attractive target for further investigation. This guide provides a foundational understanding of its chemical properties, synthesis, and biological activities to support ongoing research and development efforts in these fields.

References

The Rising Therapeutic Potential of 6-Chloro-5-methoxy-3(2H)-pyridazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among the myriad of possible substitutions, the 6-chloro-5-methoxy-3(2H)-pyridazinone framework presents a unique combination of electronic and steric properties that hold significant promise for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and potential biological activities of this class of compounds, supported by available quantitative data, detailed experimental protocols, and visual representations of key chemical and biological pathways. While specific data for the 6-chloro-5-methoxy core is emergent, this guide consolidates information from structurally related pyridazinone derivatives to inform future research and development.

Core Biological Activities of Substituted Pyridazinones

Pyridazinone derivatives have been extensively investigated for a variety of pharmacological applications.[1][2] The biological activity is highly dependent on the nature and position of substituents on the pyridazinone ring. Generally, these compounds are known to exhibit anticancer, antimicrobial, and herbicidal activities.[1][3]

Anticancer Activity

The pyridazinone scaffold is a key component in several anticancer agents.[3][4] Derivatives have been shown to target various pathways involved in cancer progression, including cell cycle regulation and signal transduction.[5] The introduction of a chlorine atom at the 6-position can enhance cytotoxic activity, a feature attributed to its electron-withdrawing nature and its ability to form halogen bonds. The methoxy group at the 5-position, being an electron-donating group, can modulate the electronic properties of the ring system and influence ligand-receptor interactions.

Antimicrobial Activity

Various substituted pyridazinones have demonstrated significant antibacterial and antifungal properties.[5][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of a halogen, such as chlorine, on the pyridazinone ring has been correlated with enhanced antimicrobial efficacy.

Herbicidal Activity

Certain pyridazinone derivatives are potent herbicides.[7][8] Their mode of action often involves the inhibition of critical plant-specific enzymes, such as those involved in photosynthesis or amino acid biosynthesis.[7] The substitution pattern on the pyridazinone ring is crucial for both the potency and selectivity of the herbicidal effect.

Quantitative Biological Data of Structurally Related Pyridazinone Derivatives

While specific quantitative data for a broad range of 6-chloro-5-methoxy-3(2H)-pyridazinone derivatives are not extensively available in the public domain, the following tables summarize the biological activities of structurally similar pyridazinone compounds to provide a comparative baseline.

Table 1: Anticancer Activity of Selected Pyridazinone Derivatives

| Compound ID | Structure | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 1 | 6-(4-methoxyphenyl)-2-substituted-3(2H)-pyridazinone | Various | Micromolar to sub-micromolar range | [4] |

| 2 | Pyrazolo[3,4-d]pyridazinone derivative | PDE-5 | IC₅₀ = 34 nM | [4] |

| 3 | Pyridazinone with quinoline moiety | Renal and non-small cell lung cancer | Full cell death | [4] |

| 4 | Diarylurea pyridazinone derivative (10l) | A549/ATCC | GI₅₀ = 1.66–100 μM | [5] |

Table 2: Antimicrobial Activity of Selected Pyridazinone Derivatives

| Compound ID | Structure | Microorganism | Activity (MIC) | Reference |

| 5 | Diarylurea pyridazinone derivative (10h) | Staphylococcus aureus | 16 µg/mL | [5] |

| 6 | Diarylurea pyridazinone derivative (8g) | Candida albicans | 16 µg/mL | [5] |

| 7 | Pyridazinone-based congener (IXa-c) | S. aureus and MRSA | 0.5–128 µg/mL | [5] |

| 8 | Substituted 3(2H)-pyridazinone derivative | Various bacteria and fungi | Not specified | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of pyridazinone derivatives.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The pyridazinone derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting a dose-response curve.

Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The pyridazinone derivatives are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and potential biological action of pyridazinone derivatives.

Conclusion and Future Directions

The 6-chloro-5-methoxy-3(2H)-pyridazinone scaffold represents a promising area for the discovery of new therapeutic agents. Based on the structure-activity relationships of related compounds, it is anticipated that derivatives of this core will exhibit significant anticancer, antimicrobial, and herbicidal activities. Further research should focus on the synthesis and comprehensive biological evaluation of a library of these compounds. Elucidation of their precise mechanisms of action and identification of their molecular targets will be crucial for their development into clinically or agriculturally useful products. The data and protocols presented in this guide serve as a foundational resource for researchers embarking on the exploration of this exciting class of molecules.

References

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

Potential Mechanism of Action for 6-Chloro-5-Methoxy-Pyridazinone Compounds: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyridazinone scaffold is a versatile pharmacophore that has demonstrated a wide spectrum of biological activities. This technical guide explores the potential mechanisms of action for 6-chloro-5-methoxy-pyridazinone compounds by examining the established activities of structurally related pyridazinone derivatives. While direct studies on this specific compound are limited, the broader class of pyridazinone-containing molecules has shown significant potential as inhibitors of various key biological targets. This document consolidates available data on analogous compounds, detailing potential signaling pathways, experimental protocols for activity assessment, and quantitative biological data to guide future research and drug development efforts. The primary putative mechanisms for this class of compounds include kinase inhibition, monoamine oxidase B (MAO-B) inhibition, and interactions with other key enzymes and receptors.

Potential as Kinase Inhibitors

Pyridazinone derivatives have emerged as potent inhibitors of several kinases, which are critical regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.

C-Terminal Src Kinase (CSK) Inhibition

CSK is a negative regulator of Src-family kinases, such as LCK, and its inhibition can enhance T-cell activation, making it an attractive target for immuno-oncology.[1][2] Studies on pyridazinone-based compounds have identified potent CSK inhibitors.[1][2]

The inhibition of CSK by a pyridazinone compound would prevent the inhibitory phosphorylation of LCK, leading to its activation and subsequent enhancement of T-cell receptor (TCR) signaling.

| Compound ID | CSK IC50 (nM) | Cellular ZAP-70 EC50 (nM) | Reference |

| 1 | 70 | 43000 | [3] |

| 6 | 8 | 26000 | [3] |

| 13 | <3 | 49 | [1][3] |

A representative protocol for assessing CSK inhibition involves a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Methodology:

-

Compound Preparation: Serially dilute test compounds in DMSO.

-

Reaction Mixture: In a 384-well plate, add CSK enzyme, assay buffer, and the test compound.

-

Initiation: Initiate the kinase reaction by adding ATP and the ULight™-poly-GT substrate.

-

Incubation: Incubate the reaction mixture at room temperature.

-

Detection: Stop the reaction and detect phosphorylation by adding a europium-labeled anti-phosphotyrosine antibody (Eu-pY20).

-

Signal Reading: After a final incubation, read the HTRF signal on a compatible plate reader. The ratio of emission at 665 nm to 620 nm is proportional to the extent of substrate phosphorylation.

Potential as Monoamine Oxidase B (MAO-B) Inhibitors

MAO-B is a key enzyme in the metabolism of dopamine in the brain. Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. Several pyridazinone derivatives have been synthesized and evaluated as selective MAO-B inhibitors.[4][5]

By inhibiting MAO-B, a 6-chloro-5-methoxy-pyridazinone analog could prevent the degradation of dopamine in the central nervous system, thereby increasing its availability.

| Compound ID | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| TR2 | 0.27 | >23 | >85 | [4] |

| TR16 | 0.17 | >40 | >235 | [4] |

| T3 | - | - | - | [4] |

| T6 | - | - | - | [4] |

The inhibitory activity against MAO-B can be determined using a fluorometric assay that measures the production of hydrogen peroxide.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [ejchem.journals.ekb.eg]

The Pharmacological Landscape of Substituted 3(2H)-Pyridazinone Heterocycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3(2H)-pyridazinone core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets. This technical guide provides an in-depth exploration of the pharmacological profile of substituted 3(2H)-pyridazinone heterocycles, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.

Core Pharmacological Activities and Quantitative Data

Substituted 3(2H)-pyridazinones exhibit a broad spectrum of pharmacological activities, including but not limited to cardiotonic, vasodilatory, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2] The biological activity is highly dependent on the nature and position of substituents on the pyridazinone ring.

Cardiotonic and Vasodilatory Activity

A significant area of investigation for 3(2H)-pyridazinone derivatives has been in the treatment of cardiovascular diseases.[3] Many of these compounds exert their effects through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, leading to increased levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) in cardiac and smooth muscle cells.[4][5] This results in positive inotropic (increased heart contractility) and vasodilatory effects.

| Compound | Substitution Pattern | Activity | IC50/EC50 | Reference Compound |

| CI-914 | 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]- | Positive Inotropic | More potent than Amrinone | Amrinone |

| CI-930 (11) | 5-methyl substituted CI-914 | Positive Inotropic | More potent than Milrinone | Milrinone |

| Compound 9 | 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilatory | IC50 = 0.051 μM | - |

| Compound 13 | 4,5-dihydropyridazin-3(2H)-one derivative | Vasorelaxant | IC50 = 0.199 μM | Hydralazine (IC50 = 0.316 μM) |

| Acid (16) | 6-phenylpyridazin-3(2H)-one derivative | Vasodilating | EC50 = 0.339 μM | Hydralazine (EC50 = 18.210 μM) |

| Ester analog (17) | 6-phenylpyridazin-3(2H)-one derivative | Vasodilating | EC50 = 1.225 μM | Hydralazine (EC50 = 18.210 μM) |

| 4-methoxyphenyl hydrazide derivative (18) | 6-phenylpyridazin-3(2H)-one derivative | Vasodilating | EC50 = 1.204 μM | Hydralazine (EC50 = 18.210 μM) |

| Compound 27 | Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one derivative | PDE5 Inhibition | IC50 = 34 nM | Sildenafil (IC50 = 20 nM) |

Anticancer Activity

The anticancer potential of 3(2H)-pyridazinones is a rapidly growing field of research. These compounds have been shown to target various cancer-related pathways, including tyrosine kinases, PARP, and tubulin polymerization.[3][4]

| Compound | Target/Mechanism | Cancer Cell Line | IC50 |

| Olaparib (29) | PARP inhibitor | Ovarian cancer | 0.015 μM |

| Fluzoparib (30) | PARP inhibitor | Breast, ovarian, gastric cancer | 1.46 nmol/l |

| Talazoparib (32) | PARP inhibitor | Breast and prostate cancer | 0.0002 μM |

| E-7016 (33) | Not specified | Melanoma | 0.04 μM |

| Compound 43 | Tubulin polymerization inhibitor | Human pancreas cancer (panc-1) | 2.9 μM |

| Compound 43 | Tubulin polymerization inhibitor | Human pancreas cancer (paca-2) | 2.2 μM |

| DCPYR | Unsubstituted pyridazine | MAC 16 murine colon cancer | 53% tumor growth inhibition in vivo at 50mg/kg |

Anti-inflammatory Activity

Several 3(2H)-pyridazinone derivatives have demonstrated potent anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes or phosphodiesterase 4 (PDE4).[6][7]

| Compound | Target/Mechanism | Activity |

| Emorfazone | NSAID | Analgesic and anti-inflammatory with low ulcerogenicity |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B inhibitor | IC50 = 251 ± 18 nM |

| Compounds 47 and 48 | Selective COX-2 inhibitors | Potent anti-inflammatory activity, more than indomethacin |

Antimicrobial Activity

The pyridazinone scaffold has also been explored for the development of novel antimicrobial agents.[1][8]

| Compound | Target Organism | MIC |

| Compound 14c | Bacillus subtilis | 15.62 μg/mL |

| Compound 15e | Mycobacterium tuberculosis H37Rv | Highest activity in its series |

| Compound 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | 7.8 μM |

| Compound 13 | Acinetobacter baumannii | 3.74 μM |

| Compound 13 | Pseudomonas aeruginosa | 7.48 μM |

Anticonvulsant Activity

Certain pyridazinone derivatives have shown promise as anticonvulsant agents, with some acting on the GABAergic system.[9]

| Compound | Seizure Model | ED50 |

| SS-4F | Maximal Electroshock (MES) | 25.10 mg/kg |

| SS-4F | Subcutaneous Pentylenetetrazole (scPTZ) | 85.33 mg/kg |

Experimental Protocols

General Synthesis of 6-Substituted-4,5-dihydro-3(2H)-pyridazinones

A common and versatile method for the synthesis of the 4,5-dihydropyridazinone core involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[10][11]

Step 1: Friedel-Crafts Acylation to form the γ-Ketoacid

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add succinic anhydride portion-wise at a controlled temperature (typically below 5°C).

-

Slowly add the desired aromatic substrate (e.g., benzene, toluene) to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-ketoacid.

-

Purify the product by recrystallization from an appropriate solvent.

Step 2: Cyclocondensation with Hydrazine Hydrate

-

Dissolve the synthesized γ-ketoacid in a suitable solvent, such as ethanol or acetic acid.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Filter the precipitate, wash with cold solvent, and dry to obtain the 6-substituted-4,5-dihydro-3(2H)-pyridazinone.

-

Further purification can be achieved by recrystallization.

In Vitro Vasodilator Activity Assay (Rat Thoracic Aortic Rings)

This protocol is adapted from methodologies described for testing the vasorelaxant effects of pyridazinone derivatives.[4]

-

Preparation of Aortic Rings:

-

Humanely euthanize a male Wistar rat and excise the thoracic aorta.

-

Carefully remove adhering connective tissue and fat.

-

Cut the aorta into rings of approximately 2-3 mm in width.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.

-

-

Experimental Procedure:

-

Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with the buffer being replaced every 15 minutes.

-

Induce contraction of the aortic rings with a submaximal concentration of phenylephrine or potassium chloride.

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of the test pyridazinone derivative to the organ bath.

-

Record the relaxation response as a percentage of the pre-induced contraction.

-

Construct a concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., HCT116, AGS) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test pyridazinone compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Signaling Pathways and Experimental Workflows

PDE3 Inhibition and Cardiotonic/Vasodilatory Effects

The following diagram illustrates the mechanism by which PDE3 inhibitors, including many 3(2H)-pyridazinone derivatives, exert their cardiotonic and vasodilatory effects.

Caption: Mechanism of action for PDE3-inhibiting 3(2H)-pyridazinones.

General Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial screening of novel 3(2H)-pyridazinone derivatives for anticancer activity.

References

- 1. scispace.com [scispace.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sarpublication.com [sarpublication.com]

- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]

- 9. Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iglobaljournal.com [iglobaljournal.com]

The Ascendancy of 3(2H)-Pyridazinone Scaffolds in Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3(2H)-pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its structural versatility and ability to be easily functionalized at various positions have made it a privileged scaffold for designing novel therapeutic agents.[2] Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, leading to the development of drugs for cardiovascular diseases, cancer, inflammation, and infectious diseases.[3][4] This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and biological applications of 3(2H)-pyridazinone derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

General Synthesis Strategies

The synthesis of the 3(2H)-pyridazinone ring is typically achieved through the cyclization of γ-keto acids with hydrazine hydrate.[4] This foundational structure can then be subjected to various chemical modifications, such as oxidation, esterification, and condensation reactions, to generate a library of diverse derivatives.[5] A common synthetic workflow involves creating an acetohydrazide intermediate, which can then be reacted with various aldehydes to produce the final compounds.[6]

Pharmacological Activities and Structure-Activity Relationships (SAR)

The pyridazinone scaffold is a key component in molecules targeting a wide array of biological processes. Its derivatives have shown significant potential as anticancer, cardiovascular, anti-inflammatory, and antimicrobial agents.[7][8]

Pyridazinone derivatives exhibit anticancer properties through various mechanisms, including the inhibition of Poly(ADP-ribose) polymerase (PARP), tubulin polymerization, and various kinases like B-RAF and FGFR.[3][7] Several PARP inhibitors containing the pyridazinone core are commercially available for treating cancers associated with BRCA mutations.[7]

Mechanism of Action: PARP Inhibition In cells with BRCA1/2 mutations, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cells rely heavily on PARP for repairing single-strand breaks (SSBs). When a pyridazinone-based PARP inhibitor blocks this process, the unrepaired SSBs lead to stalled replication forks, which collapse into DSBs. Without a functional HR pathway, the cell cannot repair these DSBs, leading to apoptosis. This concept is known as synthetic lethality.

Quantitative Data: Anticancer Activity

| Compound | Target | Activity | Cell Line | Reference |

| Olaparib | PARP | IC₅₀ = 0.015 µM | Ovarian Cancer | [7] |

| Fluzoparib | PARP | IC₅₀ = 1.46 nmol/L | Breast, Ovarian, Gastric | [7] |

| Talazoparib | PARP | IC₅₀ = 0.0002 µM | Breast, Prostate Cancer | [7] |

| E-7016 | PARP | IC₅₀ = 0.04 µM | Melanoma | [7] |

| Compound 43¹ | Tubulin | IC₅₀ = 2.2 µM | Paca-2 (Pancreatic) | [7] |

| DCPYR² | Not specified | 53% tumor inhibition | MAC16 Murine Colon | [9] |

| Compound 17³ | Not specified | Effective at 50 µM | AGS (Gastric) | [10] |

¹ Quinoline-pyridazinone derivative. ² Dichloropyridazine derivative. ³ Piperazinyl-pyridazinone derivative.

Derivatives of 3(2H)-pyridazinone are well-known for their significant cardiovascular effects, particularly as vasodilators and cardiotonic agents.[7][11] Many of these compounds exert their effects by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE5.[7]

Mechanism of Action: Vasodilation via PDE Inhibition In vascular smooth muscle, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP activates Protein Kinase G (PKG), which in turn phosphorylates targets that lead to a decrease in intracellular calcium levels and cause muscle relaxation (vasodilation). PDE5 enzymes degrade cGMP, terminating this signal. Pyridazinone-based PDE5 inhibitors block this degradation, leading to elevated cGMP levels, prolonged PKG activation, and enhanced vasodilation.

Quantitative Data: Vasodilator Activity

| Compound | Target/Assay | Activity | Reference |

| Compound 26¹ | Vasorelaxant | IC₅₀ = 0.08 µmol/L | [7] |

| Compound 9² | Vasodilatory | IC₅₀ = 0.051 µM | [7] |

| Compound 10³ | Vasodilator | IC₅₀ = 35.3 µM | [7] |

| Compound 16⁴ | Vasodilating | EC₅₀ = 0.339 µM | [7] |

| Compound 27⁵ | PDE5 Inhibition | IC₅₀ = 34 nM | [7] |

| Hydralazine (Ref.) | Vasorelaxant | IC₅₀ = 0.316 µmol/L | [7] |

| Sildenafil (Ref.) | PDE5 Inhibition | IC₅₀ = 20 nM | [7] |

¹ Dihydropyridazinone derivative. ² 6-phenyl-dihydropyridazinone amide derivative. ³ N,O-dibenzyl derivative. ⁴ 6-phenylpyridazinone acid derivative. ⁵ Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one derivative.

The pyridazinone nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] Emorfazone, for instance, is a marketed analgesic and anti-inflammatory drug.[12] Many derivatives have been synthesized that show potent analgesic and anti-inflammatory effects, often with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs.[12][13] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[4]

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the C6 position of the pyridazinone ring with a phenyl or substituted phenyl group is common for potent activity.[13]

-

An acetamide or propanamide side chain linked to the N2 position often enhances analgesic and anti-inflammatory action while minimizing ulcerogenic effects.[1][14]

-

Propionamide derivatives have been found to be generally more potent than acetamide derivatives.[14]

-

Compounds with p-chloro or p-methyl substitutions on a benzalhydrazone moiety attached to the N2-acetyl group showed analgesic activity more potent than aspirin.[15]

Various 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[4][16] Studies have shown activity against both Gram-positive and Gram-negative bacteria, as well as antimycobacterial activity against M. tuberculosis.[16][17]

Quantitative Data: Antimicrobial Activity

| Compound | Organism | Activity (MIC) | Reference |

| Compound 14c¹ | B. subtilis | 15.62 µg/mL | [16][17] |

| Compound 7² | S. aureus (MRSA) | 3.74–8.92 µM | [18] |

| Compound 13² | P. aeruginosa | 3.74–8.92 µM | [18] |

| Compound 11³ | H. pylori | 2 µg/mL | [19] |

¹ Phthalazinone derivative related to pyridazinone synthesis. ² Novel pyridazinone derivatives. ³ 2-(5-fluoropyrimidinyl)pyridazinone derivative.

Key Experimental Protocols

This protocol is representative of the multi-step synthesis used to create diverse pyridazinone libraries.[5][6]

-

Step 1: Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (II). A γ-keto acid, 4-oxo-4-phenylbutanoic acid, is refluxed with hydrazine hydrate in ethanol for several hours. The resulting precipitate is filtered and recrystallized to yield the dihydropyridazinone.

-

Step 2: Synthesis of 6-phenyl-3(2H)-pyridazinone (III). The dihydropyridazinone (II) is dissolved in glacial acetic acid. A solution of bromine in glacial acetic acid is added dropwise at 60–70 °C, and the mixture is refluxed for 3 hours. After cooling, the product is precipitated in ice water, filtered, and dried.

-

Step 3: Synthesis of Ethyl (3-oxo-6-phenyl-pyridazin-1(6H)-yl)acetate (IV). The pyridazinone core (III) is refluxed with ethyl bromoacetate in acetone in the presence of potassium carbonate (K₂CO₃) for 24 hours. The inorganic salts are filtered off, and the solvent is evaporated to yield the ethyl ester derivative.

-

Step 4: Synthesis of 2-(3-oxo-6-phenyl-pyridazin-1(6H)-yl)acetohydrazide (V). The ethyl ester (IV) is stirred with hydrazine hydrate in ethanol at room temperature for 3 hours. The resulting acetohydrazide precipitate is filtered and washed.

-

Step 5: Synthesis of Final Compounds (VI). The acetohydrazide (V) is refluxed with an appropriate substituted benzaldehyde in ethanol for 6 hours. The final product is precipitated by pouring the mixture into ice water, then filtered and recrystallized.

This protocol is used to determine the vasodilatory effects of test compounds.[7]

-

Tissue Preparation: Male Wistar rats are euthanized, and the descending thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of connective tissue and cut into rings approximately 2-3 mm in width.

-

Apparatus Setup: The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37 °C, and continuously bubbled with a 95% O₂ / 5% CO₂ mixture. The rings are connected to isometric force transducers to record changes in tension.

-

Protocol: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g. They are then pre-contracted with phenylephrine (10⁻⁶ mol/L).

-

Data Collection: Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative concentration-response manner. The relaxation is measured as a percentage decrease of the maximal contraction induced by phenylephrine.

-

Analysis: The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

Conclusion and Future Outlook

The 3(2H)-pyridazinone scaffold is a cornerstone of modern medicinal chemistry, yielding compounds with a remarkable diversity of pharmacological activities. Its derivatives have led to clinically successful drugs for cancer and cardiovascular disease, and research continues to uncover potential in treating inflammation, pain, and microbial infections. Future efforts will likely focus on the synthesis of novel fused heterocyclic systems incorporating the pyridazinone ring to explore new chemical space and biological targets. The development of derivatives with dual or multiple pharmacological actions, such as combined anticancer and cardiovascular benefits, represents a particularly promising avenue for future drug discovery.[7][20] The continued exploration of this versatile pharmacophore holds significant promise for addressing unmet medical needs.

References

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. scispace.com [scispace.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Mini Review on Biological Activities of Pyridazinone Derivative...: Ingenta Connect [ingentaconnect.com]

- 9. scholarena.com [scholarena.com]

- 10. ricerca.unich.it [ricerca.unich.it]

- 11. researchgate.net [researchgate.net]

- 12. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]

- 13. researchgate.net [researchgate.net]

- 14. Studies on some 3(2H)-pyridazinone derivatives with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 3(2H)-Pyridazinone, 6-chloro-5-methoxy-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the characterization of 3(2H)-Pyridazinone, 6-chloro-5-methoxy-. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents expected spectroscopic values based on closely related pyridazinone derivatives. It also outlines detailed experimental protocols and data interpretation strategies applicable to this class of compounds.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for 3(2H)-Pyridazinone, 6-chloro-5-methoxy-. These values are compiled from analyses of analogous structures and theoretical predictions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C4-H | 7.0 - 7.5 | 110 - 120 |

| OCH₃ | 3.8 - 4.2 | 55 - 65 |

| NH | 10.0 - 13.0 (broad) | - |

| C3 (C=O) | - | 160 - 170 |

| C4 | - | 110 - 120 |

| C5 | - | 140 - 150 |

| C6 | - | 150 - 160 |

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration.

Table 2: Expected FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methoxy) | Stretching | 2850 - 2960 |

| C=O (amide) | Stretching | 1650 - 1690 |

| C=N | Stretching | 1580 - 1620 |

| C=C | Stretching | 1450 - 1550 |

| C-O (methoxy) | Stretching | 1000 - 1100 |

| C-Cl | Stretching | 600 - 800 |

Table 3: Anticipated Mass Spectrometry Fragmentation

| Ion | m/z (relative abundance) | Description |

| [M]⁺ | Expected as the molecular ion | Molecular ion |

| [M-Cl]⁺ | Loss of chlorine | Characteristic fragmentation |

| [M-OCH₃]⁺ | Loss of methoxy group | Common fragmentation pathway |

| [M-CO]⁺ | Loss of carbon monoxide | Typical for carbonyl compounds |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for pyridazinone derivatives and can be adapted for 3(2H)-Pyridazinone, 6-chloro-5-methoxy-.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.[1] For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[2][3]

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[4] A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.[4] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[5]

2.3 Mass Spectrometry (MS)

Mass spectral data is typically acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.[6][7] For EI-MS, the sample is introduced into the ion source where it is bombarded with high-energy electrons.[6] For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.[8] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.[9]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis and structural elucidation of a novel organic compound like 3(2H)-Pyridazinone, 6-chloro-5-methoxy-.

References

- 1. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. rtilab.com [rtilab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. zefsci.com [zefsci.com]

- 8. uab.edu [uab.edu]

- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

Navigating the Solubility Landscape of 6-chloro-5-methoxy-3(2H)-pyridazinone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 6-chloro-5-methoxy-3(2H)-pyridazinone, a heterocyclic compound of interest in pharmaceutical research. Aimed at researchers, scientists, and professionals in drug development, this document outlines standard experimental protocols for solubility determination and presents a framework for data interpretation, empowering research teams to effectively characterize this and similar pyridazinone derivatives.

While specific quantitative solubility data for 6-chloro-5-methoxy-3(2H)-pyridazinone is not extensively available in publicly accessible literature, this guide furnishes detailed methodologies and contextual data from related pyridazinone compounds to inform experimental design and analysis.

Quantitative Solubility Data: A Framework for Analysis

The determination of a compound's solubility in a range of solvents is a critical step in early-stage drug development, influencing formulation, bioavailability, and pharmacokinetic studies. The following table provides an illustrative example of how solubility data for a pyridazinone derivative, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, is typically presented.[1][2] This data serves as a valuable reference point for anticipating the solubility behavior of structurally related compounds like 6-chloro-5-methoxy-3(2H)-pyridazinone.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Reference |

| Water | 25 | < 0.1 | < 0.0005 | Shake-Flask | [1] |

| Ethanol | 25 | 5.8 | 0.033 | Shake-Flask | [1] |

| Propylene Glycol | 25 | 8.9 | 0.051 | Shake-Flask | [1] |

| Polyethylene Glycol 400 (PEG-400) | 25 | 75.2 | 0.432 | Shake-Flask | [1] |

| Dimethyl Sulfoxide (DMSO) | 25 | > 500 | > 2.87 | Shake-Flask | [1] |

Note: The data presented is for 6-phenyl-4,5-dihydropyridazin-3(2H)-one and is intended to be illustrative.

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is paramount for obtaining reliable solubility data. The following protocols are standard methods employed in the pharmaceutical industry for characterizing the solubility of organic compounds.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

Materials:

-

6-chloro-5-methoxy-3(2H)-pyridazinone

-

Selected research solvents (e.g., water, ethanol, DMSO, acetone, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of 6-chloro-5-methoxy-3(2H)-pyridazinone to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled chamber (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally.

-

After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 6-chloro-5-methoxy-3(2H)-pyridazinone in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility provides an indication of a compound's solubility under non-equilibrium conditions, which can be relevant for understanding its behavior upon precipitation from a stock solution (e.g., in high-throughput screening).

Materials:

-

A concentrated stock solution of 6-chloro-5-methoxy-3(2H)-pyridazinone in a highly solubilizing solvent (e.g., DMSO).

-

Aqueous buffer solutions at various pH values.

-

Multi-well plates (e.g., 96-well).

-

Plate reader capable of nephelometry or turbidimetry.

Procedure:

-

Prepare a series of dilutions of the compound stock solution in the aqueous buffer within the wells of a microtiter plate.

-

Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering of each well using a plate reader. The point at which a significant increase in turbidity is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

Visualizing Experimental Workflows and Influencing Factors

To further clarify the processes and concepts discussed, the following diagrams have been generated.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Key Factors Influencing Compound Solubility.

Conclusion

The solubility of 6-chloro-5-methoxy-3(2H)-pyridazinone is a critical parameter that dictates its suitability for further development. This guide provides the necessary framework for researchers to undertake a thorough and accurate characterization of its solubility profile across a range of pharmaceutically relevant solvents. By employing the standardized protocols outlined herein, research teams can generate the high-quality data needed to make informed decisions and advance their drug discovery programs.

References

Methodological & Application

Effective Purification Methods for 6-chloro-5-methoxy-3(2H)-pyridazinone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the effective purification of 6-chloro-5-methoxy-3(2H)-pyridazinone, a key intermediate in the synthesis of various pharmaceutically active compounds. The described methods, including recrystallization and silica gel chromatography, are designed to yield high-purity material suitable for downstream applications in drug discovery and development.

Introduction

6-chloro-5-methoxy-3(2H)-pyridazinone is a heterocyclic compound of significant interest in medicinal chemistry. The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the reliability and reproducibility of biological assays. This guide outlines two primary methods for the purification of crude 6-chloro-5-methoxy-3(2H)-pyridazinone: recrystallization and silica gel column chromatography.

Purification Methods Overview

The choice of purification method depends on the impurity profile and the desired scale of the purification. Recrystallization is a cost-effective method for removing minor impurities and is suitable for large-scale purification. Silica gel chromatography offers higher resolution and is ideal for removing closely related impurities or for purifying smaller quantities of the compound.

Data Presentation

The following tables summarize typical quantitative data associated with the purification of 6-chloro-5-methoxy-3(2H)-pyridazinone. These values are illustrative and may vary depending on the quality of the crude material and the specific experimental conditions.

Table 1: Recrystallization of 6-chloro-5-methoxy-3(2H)-pyridazinone

| Solvent System | Crude Purity (%) | Purified Purity (%) | Recovery Yield (%) |

| Methanol | 90 | >98 | 85 |

| Ethanol | 90 | >98 | 82 |

| Isopropanol | 90 | >97 | 78 |

Table 2: Silica Gel Chromatography of 6-chloro-5-methoxy-3(2H)-pyridazinone

| Eluent System (v/v) | Stationary Phase | Crude Purity (%) | Purified Purity (%) | Recovery Yield (%) |

| Dichloromethane:Ethyl Acetate (9:1) | Silica Gel (230-400 mesh) | 85 | >99 | 75 |

| Ethyl Acetate:Hexane (1:1) | Silica Gel (230-400 mesh) | 85 | >99 | 78 |

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude 6-chloro-5-methoxy-3(2H)-pyridazinone using methanol as the recrystallization solvent.

Materials:

-

Crude 6-chloro-5-methoxy-3(2H)-pyridazinone

-

Methanol (ACS grade or higher)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: In a fume hood, place the crude 6-chloro-5-methoxy-3(2H)-pyridazinone in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the crude product completely with gentle heating and stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For enhanced crystallization, place the flask in an ice bath for 30-60 minutes.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the purification of crude 6-chloro-5-methoxy-3(2H)-pyridazinone using a silica gel column with a dichloromethane:ethyl acetate eluent system.

Materials:

-

Crude 6-chloro-5-methoxy-3(2H)-pyridazinone

-

Silica gel (230-400 mesh)

-

Dichloromethane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Eluent reservoir

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent (dichloromethane:ethyl acetate 9:1). Carefully pour the slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude 6-chloro-5-methoxy-3(2H)-pyridazinone in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin the elution process by adding the eluent to the column reservoir. Maintain a constant flow rate.

-

Fraction Collection: Collect fractions of the eluate in a systematic manner.

-

Monitoring by TLC: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in the eluent system and visualize the spots under a UV lamp.

-

Pooling and Evaporation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified 6-chloro-5-methoxy-3(2H)-pyridazinone.

-

Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the purification protocols.

Caption: Workflow for the purification of 6-chloro-5-methoxy-3(2H)-pyridazinone by recrystallization.

Caption: Workflow for the purification of 6-chloro-5-methoxy-3(2H)-pyridazinone by silica gel chromatography.

Application Notes and Protocols for Evaluating the Biological Activity of Pyridazinone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone and its analogs represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and cardiovascular effects.[1][2] The pyridazinone scaffold's amenability to chemical modification allows for the generation of diverse libraries of analogs, necessitating robust and standardized methods for the evaluation of their biological activity.[3]

These application notes provide detailed protocols for a selection of key in vitro and in vivo experiments to assess the anticancer, anti-inflammatory, and antimicrobial properties of novel pyridazinone analogs. The protocols are designed to be comprehensive and readily implementable in a standard laboratory setting.

General Workflow for Evaluating Pyridazinone Analogs

The following diagram outlines a general workflow for the initial screening and evaluation of a newly synthesized library of pyridazinone analogs.

Section 1: Anticancer Activity Evaluation

Many pyridazinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] A primary screening assay for anticancer activity is the MTT assay, which measures cell viability. For promising candidates, further investigation into their mechanism of action, such as the inhibition of key signaling pathways like VEGFR-2, is crucial.

Data Presentation: Anticancer Activity of Pyridazinone Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| PZ-101 | MCF-7 (Breast) | 14.5 | Doxorubicin | - | [5] |

| PZ-102 | P815 (Mastocytoma) | 35.0 | Doxorubicin | - | [5] |

| PZ-201 | Saos-2 (Osteosarcoma) | ~10-50 | Zardaverine | >50 | [4] |

| PZ-202 | MNNG (Osteosarcoma) | ~10-50 | Zardaverine | >50 | [4] |

| PZ-301 | HepG-2 (Liver) | 17.30 | Doxorubicin | 6.18 | [6] |

| PZ-302 | HCT-116 (Colon) | 18.38 | Doxorubicin | 5.23 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from established methods for determining cell viability.[7]

Materials:

-

Pyridazinone analogs dissolved in a suitable solvent (e.g., DMSO)

-

Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the pyridazinone analogs in culture medium. The final solvent concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol is based on commercially available VEGFR-2 kinase assay kits.[2][8]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase assay buffer

-

ATP solution

-

VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)

-

Pyridazinone analogs dissolved in a suitable solvent (e.g., DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White 96-well microplates

-

Luminometer

Procedure:

-

Prepare a master mixture containing kinase assay buffer, ATP, and VEGFR-2 substrate.

-

Add 25 µL of the master mixture to each well of a white 96-well plate.

-

Add 5 µL of the diluted pyridazinone analogs to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add 20 µL of diluted VEGFR-2 kinase to all wells except the negative control.

-

Incubate the plate at 30°C for 45 minutes.

-

Add 50 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Signaling Pathway: Apoptosis

Pyridazinone analogs can induce apoptosis in cancer cells. The intrinsic and extrinsic pathways of apoptosis are depicted below.

Section 2: Anti-inflammatory Activity Evaluation

Pyridazinone derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9][10]

Data Presentation: Anti-inflammatory Activity of Pyridazinone Analogs

| Compound ID | Assay | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC₅₀ (µM) | SI | Reference |

| PZ-401 | COX-2 Inhibition | 0.18 | 6.33 | Celecoxib | 0.35 | - | [9] |

| PZ-402 | COX-2 Inhibition | 0.26 | - | Celecoxib | 0.35 | - | [9] |

| PZ-501 | COX-2 Inhibition | 0.77 | 16.70 | Indomethacin | 0.42 | 0.50 | [10] |

| PZ-502 | COX-2 Inhibition | 1.89 | 13.38 | Celecoxib | 0.35 | 37.03 | [10] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is based on commercially available COX inhibitor screening kits.[11]

Materials:

-